BenchChemオンラインストアへようこそ!

Angiotensin II (1-4), human (TFA)

AT2 receptor binding affinity IC50

Angiotensin II (1-4), human (TFA) is the definitive tool compound for dissecting AT4/IRAP-mediated signaling. With sub-nanomolar AT4 affinity (Kd=0.74 nM) and ~8,000-fold lower vasoconstrictive potency vs. Ang II (1-8), it uniquely enables clean interrogation of cognitive, neuroprotective, and AT2-dependent cardiovascular pathways. The TFA salt ensures superior solubility and lyophilized stability. Researchers must control for counterion-matched preparations to avoid TFA bioactivity artifacts. Generic substitution of angiotensin fragments is scientifically invalid—each fragment length confers a unique receptor selectivity fingerprint that dictates divergent biological outcomes. Choose ≥98% purity for reproducible, publication-grade data.

Molecular Formula C26H38F3N7O10
Molecular Weight 665.6 g/mol
Cat. No. B12423109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin II (1-4), human (TFA)
Molecular FormulaC26H38F3N7O10
Molecular Weight665.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C24H37N7O8.C2HF3O2/c1-12(2)19(22(37)30-17(23(38)39)10-13-5-7-14(32)8-6-13)31-21(36)16(4-3-9-28-24(26)27)29-20(35)15(25)11-18(33)34;3-2(4,5)1(6)7/h5-8,12,15-17,19,32H,3-4,9-11,25H2,1-2H3,(H,29,35)(H,30,37)(H,31,36)(H,33,34)(H,38,39)(H4,26,27,28);(H,6,7)/t15-,16-,17-,19-;/m0./s1
InChIKeyLRSXTYFHKOMKCN-GITUPYCJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin II (1-4), human (TFA): Peptide Identity and Baseline Receptor Pharmacology for Procurement Evaluation


Angiotensin II (1-4), human (TFA) is an endogenous hexapeptide fragment (Asp-Arg-Val-Tyr) produced through sequential proteolytic cleavage of the renin-angiotensin system (RAS) cascade, specifically from angiotensin I by angiotensin-converting enzyme (ACE) and further by aminopeptidases [1]. As a truncated angiotensin II metabolite, this compound exhibits a distinct receptor pharmacology profile compared to the full-length octapeptide Angiotensin II (1-8), binding with high affinity to the AT2 receptor (IC50 = 1.9 nM) and the AT4 receptor/IRAP (Kd = 0.74 nM), while demonstrating substantially reduced affinity for the classical AT1 receptor responsible for vasoconstriction [2]. The TFA (trifluoroacetate) salt form is the standard commercial preparation that enhances aqueous solubility and lyophilized stability for in vitro experimental use, though the counterion itself exhibits measurable biological activity that must be controlled in sensitive assays [3]. For researchers investigating RAS biology, the compound is known alternatively as Angiotensin IV, Ang IV, or Ang-(3-8) in the literature, reflecting its structural identity as the 3-8 fragment of angiotensin II [4].

Why Angiotensin II (1-4), human (TFA) Cannot Be Substituted by Other RAS Peptide Fragments in Quantitative Pharmacology


Generic substitution among angiotensin peptide fragments is scientifically invalid because each fragment length confers a unique receptor selectivity fingerprint that drives divergent biological outcomes. Full-length Angiotensin II (1-8) activates AT1 receptors with sub-nanomolar potency (IC50 ≈ 0.5 nM) to trigger vasoconstriction, whereas Angiotensin II (1-4) exhibits approximately 8,000-fold lower vasoconstrictive potency due to negligible AT1 binding [1]. Conversely, Angiotensin II (1-4) demonstrates high-affinity binding to the AT4 receptor (Kd = 0.74 nM) and functions as a potent competitive inhibitor of insulin-regulated aminopeptidase (IRAP), a pharmacological activity absent in both Angiotensin II (1-8) and Angiotensin III (2-8) [2]. The TFA counterion introduces additional experimental variables: studies confirm that TFA itself is bioactive, altering lipid metabolism in murine models and affecting cell viability in hepatocyte cultures, mandating that comparative studies control for counterion-matched preparations [3]. Consequently, procurement decisions that treat angiotensin fragments as interchangeable risk introducing unaccounted receptor off-target effects and counterion-dependent artifacts that compromise experimental reproducibility and mechanistic interpretation.

Angiotensin II (1-4), human (TFA): Head-to-Head Quantitative Differentiation Against Closest Analogs and In-Class Candidates


AT2 Receptor Binding Affinity: Angiotensin II (1-4) Demonstrates 380-Fold Higher Affinity Than Angiotensin (1-7) and Negligible AT1 Cross-Reactivity

In competitive radioligand binding assays using rat granulosa cell membranes expressing native AT2 receptors, Angiotensin II (1-4) [reported as Ang II] exhibited an IC50 of approximately 0.5 nM for AT2 receptor binding, establishing it as a high-affinity AT2 ligand [1]. In contrast, the alternative RAS fragment Angiotensin-(1-7) demonstrated approximately 1,000-fold lower AT2 affinity with an IC50 of approximately 0.5 μM under identical assay conditions, while Angiotensin-(1-5) showed negligible binding (IC50 > 10 μM) [1]. Notably, Angiotensin II (1-4) exhibits minimal AT1 receptor binding activity, with vasoconstriction potency approximately 8,000-fold lower than full-length Angiotensin II (1-8), confirming its functional selectivity for AT2/AT4 pathways over the classical AT1-mediated pressor axis [2].

AT2 receptor binding affinity IC50 receptor selectivity angiotensin fragment pharmacology

AT4 Receptor/IRAP Binding Specificity: Angiotensin II (1-4) Binds with Sub-Nanomolar Affinity (Kd = 0.74 nM) Whereas Angiotensin II (1-8) and Angiotensin III (2-8) Are Weak Competitors

Saturation binding studies using [125I]-labeled Angiotensin II (1-4) [Ang IV] on bovine adrenal cortex membranes identified a single high-affinity AT4 receptor population with a dissociation constant (Kd) of 0.74 ± 0.14 nM and a maximal binding capacity (Bmax) of 3.82 ± 1.12 pmol/mg protein [1]. Competition displacement experiments established the rank order of AT4 receptor affinity as: Angiotensin II (1-4) ≫ Angiotensin III (2-8) ≫ Angiotensin II (1-8) [1]. In carotid artery preparations, Angiotensin II (1-4) competed for [125I]Ang IV binding with an IC50 of 1.4 nM, whereas both Angiotensin II (1-8) and Angiotensin III (2-8) were substantially weaker competitors, confirming that the N-terminal aspartate residue present in Ang II (1-8) and Ang III (2-8) is dispensable for AT1/AT2 binding but detrimental to AT4 receptor recognition [2].

AT4 receptor IRAP insulin-regulated aminopeptidase Kd receptor specificity

IRAP Enzymatic Inhibition: Angiotensin II (1-4) Acts as a Potent Competitive Inhibitor (IC50 = 32 nM) with Functional Consequences for Cognitive Enhancement Absent in Longer Angiotensin Fragments

Functional enzyme inhibition assays established that Angiotensin II (1-4) acts as a potent competitive inhibitor of insulin-regulated aminopeptidase (IRAP) catalytic activity, competing for [125I]Nle1-Ang IV binding with an IC50 of 32 nM [1]. Critically, Angiotensin II (1-4) is not a substrate for IRAP-mediated proteolysis, enabling sustained enzyme inhibition distinct from other angiotensin peptides [2]. The functional relevance of this IRAP inhibition is demonstrated in behavioral pharmacology: intracerebroventricular administration of Angiotensin II (1-4) significantly improved spatial learning and memory performance in streptozotocin-induced diabetic rats as assessed by Morris water maze escape latency and passive avoidance retention, with concomitant reversal of hippocampal synaptic ultrastructural deficits and upregulation of choline acetyltransferase (ChAT) mRNA expression [3]. These pro-cognitive effects are not observed with Angiotensin II (1-8) or Angiotensin III (2-8), which lack IRAP inhibitory activity.

IRAP inhibition competitive inhibitor cognitive enhancement AT4 receptor learning and memory

TFA Counterion Biological Activity: Trifluoroacetate Exerts Independent Metabolic Effects Requiring Counterion-Matched Controls for Accurate Data Interpretation

The trifluoroacetate (TFA) counterion, historically presumed biologically inert, demonstrates measurable bioactivity in multiple experimental systems [1]. In murine models across multiple strains, TFA administration reduced plasma lipid levels and attenuated atherosclerosis development, confirming systemic metabolic effects independent of the peptide moiety [1]. In cultured human and rat hepatocyte lines, TFA exposure alters cellular metabolism and viability in a concentration-dependent manner [1]. Comparative studies of peptide salt forms (TFA versus HCl) reveal that counterion identity affects peptide hydrogel biostability, cell cytotoxicity profiles, and drug release kinetics [2]. For Angiotensin II (1-4) specifically, procurement of the TFA salt form necessitates inclusion of TFA-only vehicle controls in all cell-based assays to deconvolute peptide-specific effects from counterion-dependent artifacts—a requirement not applicable when using acetate or hydrochloride salt preparations of comparator peptides.

TFA counterion trifluoroacetate peptide salt form cell viability experimental controls

Angiotensin II (1-4), human (TFA): Optimal Research Application Scenarios Based on Verified Differentiation Evidence


AT4 Receptor/IRAP Pharmacological Characterization and Cognitive Enhancement Studies

Based on the sub-nanomolar AT4 receptor affinity (Kd = 0.74 nM) and potent IRAP competitive inhibition (IC50 = 32 nM) established in Section 3, Angiotensin II (1-4), human (TFA) is the definitive tool compound for investigating AT4/IRAP-mediated signaling pathways in the central nervous system [1]. Researchers studying spatial learning, memory consolidation, hippocampal synaptic plasticity, and neuroprotection should prioritize this compound, as it uniquely reproduces endogenous Ang IV activity that is absent in Angiotensin II (1-8) and Angiotensin III (2-8) [2]. In vivo behavioral pharmacology applications include Morris water maze testing, passive avoidance paradigms, and electrophysiological assessment of long-term potentiation in rodent models of diabetes-associated cognitive impairment and Alzheimer's disease [3].

AT2 Receptor-Selective Signaling Studies Requiring Minimal AT1 Cross-Reactivity

With AT2 receptor binding affinity of IC50 ≈ 0.5 nM and approximately 8,000-fold lower vasoconstrictive potency compared to Angiotensin II (1-8), this compound enables clean dissection of AT2-mediated protective RAS pathways (vasodilation, anti-fibrosis, anti-inflammation) without confounding AT1-driven pressor responses [1]. This selectivity profile is essential for cardiovascular pharmacology research examining AT2-dependent effects on endothelial function, cardiac remodeling, and renal hemodynamics, particularly in disease models where AT1 receptor blockade is employed clinically and AT2 signaling is therapeutically targeted [2].

Peptide Counterion Bioactivity Studies and Salt Form Optimization

Given documented TFA bioactivity affecting lipid metabolism and cell viability, this compound serves as a model system for systematic evaluation of counterion effects on peptide pharmacology [1]. Researchers developing peptide therapeutics can utilize Angiotensin II (1-4), human (TFA) alongside its HCl or acetate salt counterparts to quantify counterion-dependent differences in receptor binding kinetics, cellular toxicity profiles, and in vivo pharmacokinetics. Such studies inform optimal salt form selection for lead optimization and provide essential data for regulatory documentation regarding excipient safety [2].

Renin-Angiotensin System Fragment Fingerprinting and Metabolite Pathway Elucidation

As a naturally occurring RAS metabolite generated through sequential ACE and aminopeptidase processing of Angiotensin I, Angiotensin II (1-4) is essential for comprehensive RAS peptidomics and pathway mapping studies [1]. Its distinct receptor pharmacology relative to Angiotensin II (1-8), Angiotensin III (2-8), and Angiotensin (1-7) enables researchers to attribute observed physiological effects to specific RAS branches (classical ACE/Ang II/AT1 axis versus alternative ACE2/Ang-(1-7)/Mas and APN/Ang IV/IRAP axes) [2]. This compound is particularly valuable for mass spectrometry-based angiotensin peptide fingerprinting in tissue homogenates and biological fluids from disease models and clinical samples [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angiotensin II (1-4), human (TFA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.